

# An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)pyridine

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## Compound of Interest

Compound Name: 4-(Methylsulfonyl)pyridine

Cat. No.: B172244

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This guide provides a comprehensive overview of the core physicochemical properties of **4-(Methylsulfonyl)pyridine**, a heterocyclic compound of increasing interest to researchers and professionals in drug discovery and development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing detailed, field-proven experimental protocols for the validation of its key characteristics.

## Introduction: The Significance of the Methylsulfonyl Group in Pyridine Chemistry

**4-(Methylsulfonyl)pyridine** belongs to a class of compounds where the electron-donating character of the pyridine ring is significantly modulated by the presence of a potent electron-withdrawing group, the methylsulfonyl ( $-\text{SO}_2\text{CH}_3$ ) moiety. This substituent dramatically influences the electron density distribution within the aromatic system, rendering the pyridine ring susceptible to nucleophilic attack and altering its fundamental physicochemical properties. [1][2] An understanding of these properties is paramount for its application in medicinal chemistry, where it can serve as a key building block or pharmacophore. [3] The pyridine nitrogen itself provides a handle for hydrogen bonding and salt formation, crucial for modulating solubility and bioavailability. [4]

## Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following sections detail the key properties of **4-(Methylsulfonyl)pyridine**, offering both available data and the experimental context for their determination.

**Table 1: Key Physicochemical Properties of 4-(Methylsulfonyl)pyridine**

Property	Value	Source/Method
CAS Number	17075-15-9	[5][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S	[6][7][8]
Molecular Weight	157.19 g/mol	[8]
Appearance	Solid (predicted)	General knowledge
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
logP (predicted)	1.56590	[5]
pKa	Data not available	N/A

Expert Insight: The positive, albeit moderate, predicted logP value suggests that **4-(Methylsulfonyl)pyridine** possesses a degree of lipophilicity, which could favor cell membrane permeability. However, the presence of the polar sulfonyl group and the pyridine nitrogen indicates that it will also exhibit some hydrophilic character. The precise balance of these characteristics is critical for its pharmacokinetic profile and would need to be experimentally verified.

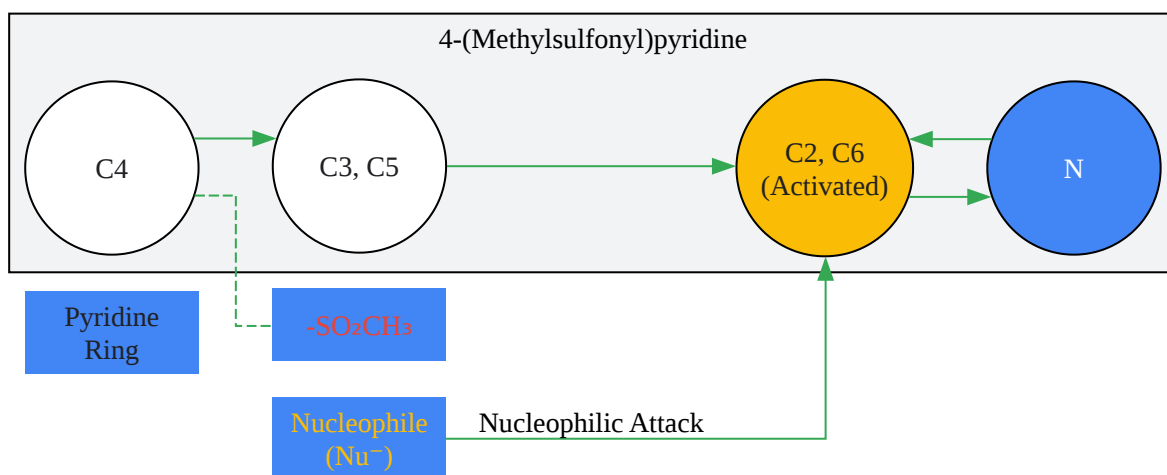
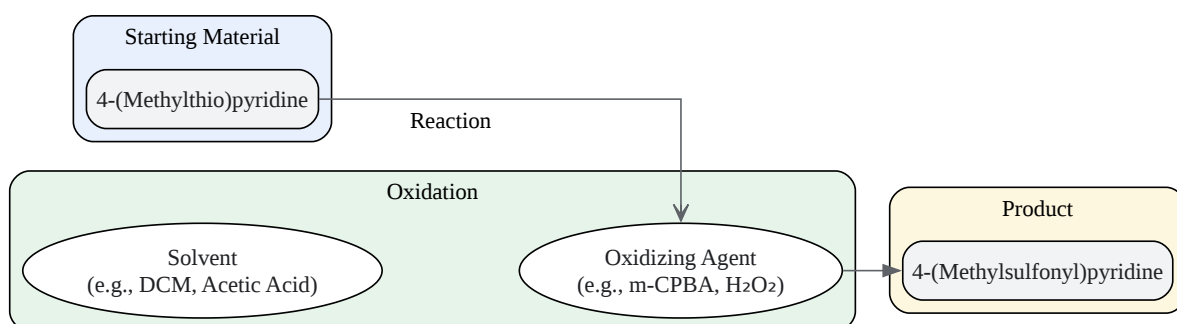
## Synthesis and Reactivity: A Senior Scientist's Perspective

From a synthetic standpoint, the most direct and common route to **4-(methylsulfonyl)pyridine** is the oxidation of the corresponding thioether, 4-(methylthio)pyridine. This transformation is

typically achieved using a variety of oxidizing agents.

## Synthetic Workflow: Oxidation of 4-(methylthio)pyridine

The choice of oxidant and reaction conditions is critical to achieve a clean and high-yielding conversion to the sulfone without over-oxidation or side reactions.



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